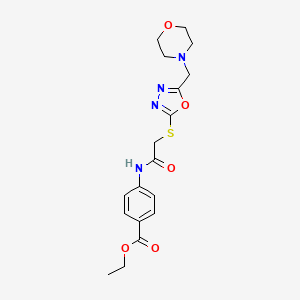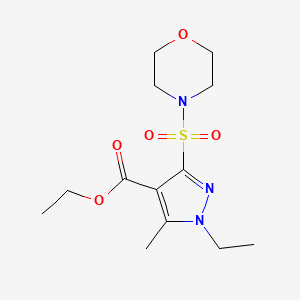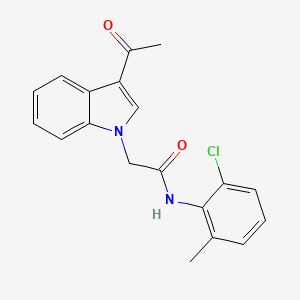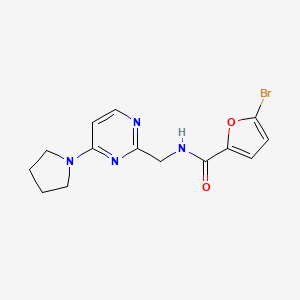![molecular formula C17H22ClN5OS B2491822 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 577763-56-5](/img/structure/B2491822.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related triazole compounds involves the condensation of triazole thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This process has been utilized to synthesize a variety of compounds exhibiting significant biological activities, including antibacterial, antifungal, and antituberculosis properties. For example, a series of acetamide derivatives were synthesized by reacting 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, indicating a method that might be applicable for synthesizing the target compound (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis Crystal structure analyses of similar compounds, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, have been performed to understand the molecular configuration, demonstrating the importance of structural elucidation in determining the activity and properties of such compounds (Xiao-Qing Cai et al., 2009).
Chemical Reactions and Properties Triazole compounds exhibit a wide range of chemical reactivity, which is crucial for their biological activities. For instance, derivatives of 4H-1,2,4-triazole have been studied for their antiviral and virucidal activities, highlighting the significance of chemical properties in their pharmacological potential (Wujec et al., 2011).
Physical Properties Analysis The synthesis and study of compounds like the target molecule involve analyzing their physical properties, such as solubility, melting points, and crystallinity, which are essential for determining their suitability for further applications. This aspect of research is often coupled with spectral analysis (IR, NMR) for structure verification (Subasri et al., 2016).
Chemical Properties Analysis The chemical properties, such as reactivity with other molecules, stability, and degradation pathways, are crucial for understanding the behavior of triazole compounds in biological systems. Studies often involve exploring the reactivity of these compounds under various conditions to identify potential applications or limitations (Orek et al., 2012).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The compound "2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide" is part of a broader class of chemicals that include derivatives of 1,2,4-triazol, known for their synthetic and pharmacological potential. Research has been conducted on various derivatives to explore their biological activities, including anti-exudative properties. For instance, derivatives of 1,2,4-triazol have shown significant synthetic and pharmacological potential, leading to the synthesis of new compounds with potential biological activities. In one study, 24 compounds were synthesized, including 4 pyroline derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, with 91% showing anti-exudative properties and 5 compounds surpassing the reference drug in anti-exudative activity, suggesting a promising avenue for further investigation into their analgesic activities (Chalenko et al., 2019).
Structural Analysis and Antimicrobial Screening
In another aspect, the structural elucidation of related compounds has provided insights into their potential applications. For example, the crystal structure of a related compound was established, offering a foundation for understanding the molecular configuration and its implications for biological activity. This structural knowledge contributes to the development of new drugs with improved efficacy and reduced toxicity. Additionally, derivatives of 1,2,4-triazole have been synthesized and subjected to antimicrobial screening, revealing a range of activities that could inform the development of new antimicrobial agents (Xiao-Qing Cai et al., 2009).
Antiviral and Virucidal Activity
Moreover, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been assessed, highlighting the potential of these compounds in reducing viral replication. This research demonstrates the versatility of 1,2,4-triazole derivatives in addressing various pathogens, further supporting the exploration of "2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide" for potential antiviral applications (Wujec et al., 2011).
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5OS/c1-11-7-8-13(18)9-14(11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-3-2-4-6-12/h7-9,12H,2-6,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDTVVVFDSYDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)


![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)
![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2491752.png)



